4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one family, characterized by a heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure comprises:
- Position 4: A 4-chlorophenyl group, contributing hydrophobic and electron-withdrawing effects.
- Position 5: A methyl group, enhancing steric bulk and metabolic stability.
- Position 2: A 3-(trifluoromethyl)benzyl moiety, providing lipophilicity and resistance to enzymatic degradation due to the CF₃ group.
The trifluoromethyl group is particularly notable for its role in improving bioavailability and target binding in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXXTYRHDJXKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C17H12ClF3N2O
- Molecular Weight : 367.8 g/mol
- CAS Number : 1486557
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds with trifluoromethyl substitutions have shown enhanced activity against various bacterial strains. For example:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivatives | Escherichia coli, Staphylococcus aureus | 12.5 - 25 µg/mL |
Studies have demonstrated that This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various human cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Cervical Cancer (SISO) | 0.24 - 1.96 | Induces apoptosis in a dose-dependent manner |
| Bladder Cancer (RT-112) | 0.50 - 2.00 | Significant growth inhibition observed |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, with increased early and late apoptotic cell populations noted upon treatment .
Anti-inflammatory Activity
Triazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can reduce inflammation markers in various cell lines. The following table summarizes findings from recent studies:
These results suggest that the compound may play a role in modulating inflammatory responses.
Case Studies
- In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that administration of the triazole derivative significantly reduced bacterial load compared to control groups .
- Clinical Trials for Anticancer Activity : Preliminary trials involving patients with advanced cervical cancer indicated that treatment with this compound led to tumor size reduction in a subset of patients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Chlorophenyl vs. Ethoxyphenyl : The 4-chlorophenyl group in the target compound offers stronger electron-withdrawing effects than ethoxyphenyl (in ), which may influence binding to electron-deficient enzyme active sites.
- Methyl vs. Oxadiazole Substituents : The methyl group at position 5 simplifies synthesis compared to oxadiazole-containing analogs (e.g., ), though it may reduce π-π stacking interactions critical for activity.
Structural and Crystallographic Comparisons
- Planarity and Conformation: The target compound’s 3-(trifluoromethyl)benzyl group likely induces non-planarity due to steric bulk, contrasting with the near-planar conformations of compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), which adopts planar conformations except for perpendicular fluorophenyl groups . Crystallographic data for 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (monoclinic, C2/c symmetry ) suggests that halogen substituents influence unit cell parameters, a trend likely applicable to the target compound.
Crystal Packing :
- The trifluoromethyl group may promote unique packing via C–F···H interactions, differing from the Cl/F-driven van der Waals interactions in halogenated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted triazole precursors with halogenated benzyl groups under reflux conditions. For example, similar triazole derivatives are synthesized by refluxing 4-amino-triazole intermediates with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid (5–10 mol%) . Post-reaction purification often employs solvent evaporation under reduced pressure, followed by recrystallization using ethanol or acetonitrile. Purity is validated via HPLC or TLC, and structural confirmation is achieved through H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can X-ray crystallography and NMR spectroscopy resolve the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in triazole derivatives). For example, SCXRD data for analogous triazoles reveal planar triazole rings and non-covalent interactions stabilizing the crystal lattice . NMR spectroscopy (H, C, F) identifies substituent effects, such as deshielding of protons near electron-withdrawing groups (e.g., -CF) . Advanced 2D NMR techniques (COSY, HSQC) map coupling patterns for unambiguous assignment .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC/MBC against bacterial/fungal strains), while enzyme inhibition (e.g., α-amylase) is measured spectrophotometrically using DNSA or iodine-starch assays . Cytotoxicity screening employs MTT assays on mammalian cell lines. For triazole derivatives, substituents like -CF and chlorophenyl groups enhance lipophilicity, improving membrane penetration .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and global reactivity indices (electrophilicity, chemical hardness) . For example, exact-exchange terms in DFT improve thermochemical accuracy for triazole derivatives, predicting regioselectivity in nucleophilic substitutions . Transition-state optimization (IRC analysis) models reaction pathways, such as cyclization steps in triazole synthesis .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like -NO, -OCH, or halogens. For instance, replacing 4-chlorophenyl with 4-nitrophenyl in triazoles increases π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets . Crystallographic data (e.g., PDB entries) guide rational drug design by mapping ligand-protein interactions .
Q. How can contradictions between computational predictions and experimental data be resolved?
- Methodological Answer : Discrepancies in properties like dipole moments or reaction yields arise from solvent effects or basis set limitations. Validate DFT results via experimental techniques:
- Compare calculated F NMR shifts with experimental values to refine functional choices .
- Use microkinetic modeling to reconcile theoretical activation energies with observed reaction rates .
- Cross-validate spectroscopic data (IR/Raman) with computed vibrational frequencies .
Q. What methodologies assess the environmental impact and ecotoxicity of this compound?
- Methodological Answer : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna LC) and biodegradability (OECD 301F). Computational tools like ECOSAR predict toxicity classes based on QSAR models, where electron-withdrawing groups (e.g., -CF) correlate with higher persistence . Degradation pathways are studied via HPLC-MS/MS to identify metabolites under UV/ozone exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
